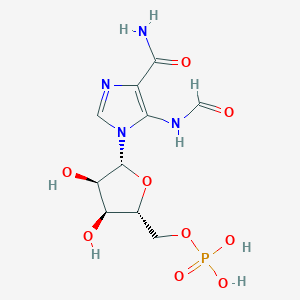
二氢-β-红霉素氢溴酸盐
描述
Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive nicotinic acetylcholine receptor antagonist . It antagonizes the behavioral effects of nicotine and blocks the excitation of striatal GABAergic neurons .
Synthesis Analysis
The synthesis of DHβE has been reported in the literature. It was synthesized for the first time in 13 steps from commercially available material .Molecular Structure Analysis
The molecular structure of DHβE has been studied using various techniques . More detailed information may be found in the referenced papers.Physical And Chemical Properties Analysis
The molecular formula of DHβE is C16H22BrNO3 and its molecular weight is 356.25 g/mol . More detailed physical and chemical properties can be found on databases like PubChem .科学研究应用
烟碱乙酰胆碱受体拮抗剂
DHβE是一种竞争性烟碱乙酰胆碱受体拮抗剂 . 它对神经元α4受体亚基具有中等选择性 . 这种特性使它在研究烟碱乙酰胆碱受体在各种神经过程和疾病中的作用和功能方面非常有用。
拮抗尼古丁的行为效应
DHβE已被发现能拮抗尼古丁在体内的行为效应 . 这表明它可用于与尼古丁成瘾及其治疗相关的研究。
阻断纹状体GABA能神经元的兴奋
DHβE阻断纹状体GABA能神经元的兴奋 . 这种作用完全抑制了纹状体胆碱能中间神经元之间的多突触抑制 . 这种特性可能有助于研究这些神经元在运动控制和运动障碍中的作用。
小鼠的抗抑郁样作用
观察到DHβE在小鼠中具有抗抑郁样作用 . 这表明它在抑郁症和其他情绪障碍的研究和治疗中具有潜在的应用价值。
神经元烟碱受体的竞争性拮抗剂
DHβE已被证明是神经元烟碱受体的纯竞争性拮抗剂 . 这种特性可能有助于研究这些受体在各种神经和神经肌肉疾病中的作用。
潜在的临床应用
<a data-citationid="37849b26-1579-9d02-b023-39774591d2b4-34-group"
作用机制
Target of Action
Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of the nicotinic acetylcholine receptor . It has moderate selectivity for the neuronal α4 receptor subunit .
Mode of Action
DHβE interacts with the nicotinic acetylcholine receptor, specifically the neuronal α4 receptor subunit, and acts as a competitive antagonist . This means it competes with the natural ligand, acetylcholine, for binding to the receptor, thereby inhibiting the receptor’s normal function .
Biochemical Pathways
The primary biochemical pathway affected by DHβE is the cholinergic pathway . By blocking the nicotinic acetylcholine receptors, DHβE inhibits the excitation of striatal GABAergic neurons, which in turn suppresses polysynaptic inhibition between striatal cholinergic interneurons .
Pharmacokinetics
It is noted that dhβe isorally bioavailable , indicating that it can be absorbed into the bloodstream when taken by mouth.
Result of Action
The antagonistic action of DHβE on the nicotinic acetylcholine receptors leads to the suppression of the behavioral effects of nicotine . Additionally, it has been observed to have antidepressive-like effects in mice .
生化分析
Biochemical Properties
Dihydro-beta-erythroidine hydrobromide interacts with the neuronal α4 receptor subunit . It has IC50 values of 0.19 and 0.37 μM for α4β4 and α4β2 receptors, respectively . It antagonizes the behavioral effects of nicotine in vivo .
Cellular Effects
Dihydro-beta-erythroidine hydrobromide blocks the excitation of striatal GABAergic neurons, which completely suppress polysynaptic inhibition between striatal cholinergic interneurons .
Molecular Mechanism
The molecular mechanism of Dihydro-beta-erythroidine hydrobromide involves its competitive antagonism of the neuronal nicotinic acetylcholine receptor . It binds to the receptor, preventing the binding of acetylcholine, thereby inhibiting the receptor’s function .
Dosage Effects in Animal Models
In animal models, Dihydro-beta-erythroidine hydrobromide has shown to have antidepressive-like effects in mice (forced swim and mouse suspension)
属性
IUPAC Name |
(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGWAJEIMHJJB-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952179 | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29734-68-7 | |
| Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-beta-erythroidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dihydro-beta-erythroidine hydrobromide?
A1: Dihydro-beta-erythroidine hydrobromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). [, , ] Specifically, it exhibits selectivity for the α4β2 nAChR subtype. [, ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.
Q2: How does Dihydro-beta-erythroidine hydrobromide affect neuronal signaling in the studies provided?
A2: The research highlights two main effects:
- Blocking facilitation of motor neurons: In a study on teleost fish, Dihydro-beta-erythroidine hydrobromide blocked the facilitation of action potentials in motor neurons typically caused by ventral root stimulation. This suggests that the compound disrupts cholinergic signaling involved in motor neuron excitability. []
- Protecting against neuronal death: Research on rat cerebellar granule cells demonstrated that Dihydro-beta-erythroidine hydrobromide protects against methylmercury-induced cell death. This protective effect was linked to its ability to prevent calcium dysregulation caused by methylmercury through M3 muscarinic receptors. []
Q3: How was Dihydro-beta-erythroidine hydrobromide used in studying the role of nicotinic receptors in sensory neurons?
A3: In a study investigating the activation of nasal trigeminal nerve endings, Dihydro-beta-erythroidine hydrobromide was used to assess the involvement of nAChRs in responses to nicotine and the irritant cyclohexanone. The compound significantly reduced the nerve response to nicotine, indicating the presence of nAChRs on these sensory neurons. Importantly, it did not affect responses to cyclohexanone, suggesting a different activation mechanism for this irritant. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)





![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)